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Compound of Interest

Compound Name: Ddr-trk-1

cat. No.: B10772507

An In-depth Technical Guide on the Core Targets of Ddr-trk-1: The DDR and Trk Kinase
Families

Introduction

The term "Ddr-trk-1" refers to a synthetic chemical probe, a potent inhibitor that dually targets
two important families of receptor tyrosine kinases (RTKSs): the Discoidin Domain Receptors
(DDRs) and the Tropomyosin Receptor Kinases (Trks).[1] This guide provides a comprehensive
technical overview of these two kinase families, which are the core biological targets of Ddr-
trk-1. Understanding the characteristics and properties of DDR and Trk kinases is crucial for
researchers, scientists, and drug development professionals working in oncology,
neuroscience, and fibrotic diseases.

Section 1: Discoidin Domain Receptors (DDRS)
Core Characteristics and Properties

The Discoidin Domain Receptor family consists of two members, DDR1 and DDR2.[1] They are
unique among RTKs as they are activated by binding to various types of collagen in the
extracellular matrix, rather than soluble growth factors.[1][2] This interaction triggers a delayed
but sustained kinase activation.[3]

» Structure: DDRs are composed of an extracellular domain (ECD) containing a discoidin (DS)
domain responsible for collagen binding, a transmembrane domain, and an intracellular
domain with a juxtamembrane region and a tyrosine kinase domain.[2]
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e Function: DDRs play significant roles in cell adhesion, migration, proliferation, differentiation,
and extracellular matrix remodeling.[1][4]

o Pathological Relevance: Dysregulation of DDR signaling is implicated in numerous diseases,
including fibrosis, atherosclerosis, and various cancers such as lung, breast, and ovarian
cancer.[1][5] DDR1 overexpression, in particular, is often associated with poor prognosis in

several cancers.[1][4][6]

Quantitative Data: DDRs

Parameter DDR1 DDR2 Reference
] ) Fibrillar Collagens
Primary Ligands Collagens I-VI, VIII [3]
(e.g., I, 1)
Binding Affinity (Kd
g. _ y (Ka) 1.9nM - [5]
for Imatinib

Cellular Inhibition

o 21 nM - [5]

(EC50) by Imatinib
Inhibitor 1C50

o 9nM 9nM [5]
(Ponatinib)

) Primarily in epithelial Primarily in
Expression [7]
cells mesenchymal cells

DDR Signaling Pathway

Upon binding to fibrillar collagen, DDRs dimerize and undergo slow, sustained
autophosphorylation on multiple tyrosine residues within the intracellular domain.[3] This
phosphorylation creates docking sites for various adaptor proteins and signaling molecules,
including Shc, SHP-2, and the p85 subunit of PI3K.[2][3] Activation of DDRs can trigger several
downstream pathways, such as the RAS/MAPK (ERK) and PI3K/Akt signaling cascades, which
in turn regulate cellular functions like proliferation, survival, and migration.[3][8]
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DDR1 Signaling Pathway

Experimental Protocols: Collagen-Coated Bead
Recruitment Assay

This assay visualizes the local recruitment and activation of DDR1 in response to collagen.[9]
[10]

1. Bead Coating: a. Wash latex beads with a suitable buffer (e.g., PBS). b. Incubate the beads
with acid-soluble collagen | overnight at 4°C to allow for coating. c. Block any remaining non-
specific binding sites on the beads with a blocking agent like BSA.

2. Cell Culture and Transfection: a. Seed cells (e.g., Cos-7) on coverslips in a 24-well plate. b.
Transfect the cells with a plasmid expressing tagged DDR1 (e.g., DDR1b-FLAG) using a
suitable transfection reagent.[9] c. Allow 24-48 hours for receptor expression.

3. Bead Incubation: a. Add the collagen-coated beads to the transfected cells. b. Incubate for
various time points (e.g., 10 to 240 minutes) at 37°C to allow for receptor recruitment and
activation.[9]

4. Immunofluorescence Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the
cells with a detergent (e.g., Triton X-100). c. Block non-specific antibody binding. d. Incubate
with a primary antibody against the DDR1 tag to label total receptor and a primary antibody
against phosphorylated DDR1 (e.g., pY-513) to label activated receptor.[9] e. Wash and
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incubate with fluorescently labeled secondary antibodies. f. Mount the coverslips on

microscope slides.

5. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Analyze the

co-localization of DDR1 and phosphorylated DDR1 with the collagen-coated beads.

Section 2: Tropomyosin Receptor Kinases (Trks)
Core Characteristics and Properties

The Trk family comprises three receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1,
NTRK2, and NTRK3 genes, respectively.[11][12] They are critical for the development and

function of the nervous system.[11][12]

Structure: Trk receptors are single-pass transmembrane proteins with an extracellular ligand-
binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[12]

Ligands: The primary ligands for Trk receptors are neurotrophins, a family of growth factors.
The binding is specific: Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived
Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3
(NT-3) binds to TrkC.[11][13]

Function: Trk signaling is essential for neuronal survival, differentiation, proliferation, axon
and dendrite growth, and synaptic plasticity.[11][14]

Pathological Relevance: Dysregulation of Trk signaling is involved in neurological disorders.
Furthermore, oncogenic fusions of NTRK genes with other genes lead to the expression of
chimeric Trk proteins that are constitutively active, driving a variety of cancers, including
lung, thyroid, and various sarcomas.[1]

Quantitative Data: Trks
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Parameter TrkA TrkB TrkC Reference
Primary
) NGF BDNF, NT-4/5 NT-3 [13]
Ligand(s)
Ligand Binding High (pM to low High (pM to low High (pM to low [A][15]
Affinity (Kd) nM range) nM range) nM range)
Nociceptive )
Neurons in CNS
sensory neurons, ] ) )
) ) ) (hippocampus, Proprioceptive
Expression cholinergic basal ] [12][16]
) cortex), visceral sensory neurons
forebrain
sensory neurons
neurons

Trk Signaling Pathway

Neurotrophin binding induces the dimerization of Trk receptors, leading to their
autophosphorylation and the activation of the intracellular kinase domain.[11] Activated Trk
receptors recruit and phosphorylate various intracellular signaling molecules, initiating three
major downstream pathways:

o Ras/MAPK Pathway: Primarily involved in neuronal differentiation and growth.
» PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

e PLCy Pathway: Leads to the generation of diacylglycerol (DAG) and inositol trisphosphate
(IP3), which modulate protein kinase C (PKC) activity and intracellular calcium levels,
respectively.[11]

These pathways collectively regulate the diverse cellular responses mediated by
neurotrophins.[11]
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Trk Signaling Pathways

Experimental Protocols: Neurite Outgrowth Assay

This assay quantifies the ability of a compound or growth factor to promote or inhibit the
extension of neurites from cultured neurons.[17][18][19]

1. Cell Plating: a. Coat the wells of a multi-well plate (e.g., 96-well) with an appropriate
substrate to promote neuronal adhesion, such as Poly-L-Lysine followed by Laminin.[17] b.
Dissociate and plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a
suitable density. c. Allow cells to attach for several hours or overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., a Trk inhibitor
or a neurotrophin). b. Replace the culture medium with medium containing the test compounds.
Include appropriate positive (e.g., NGF) and negative (vehicle) controls. c. Incubate the cells for
a defined period (e.g., 24-72 hours) to allow for neurite outgrowth.[19]

3. Staining and Imaging: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells. c.
Stain the neurons with an antibody against a neuronal marker, such as (-l tubulin, to visualize
the cell bodies and neurites.[17] A nuclear counterstain (e.g., DAPI) is also used. d. Acquire
images using a high-content imaging system.
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4. Quantification and Analysis: a. Use automated image analysis software to quantify various
parameters of neurite outgrowth. b. Key metrics include the number of neurites per cell, the
average neurite length, the total neurite length per well, and the number of branch points. c.
Plot dose-response curves to determine the efficacy of the test compounds.

Section 3: The Ddr-trk-1 Chemical Probe
Properties and Use

Ddr-trk-1 is a valuable research tool for investigating the roles of DDR and Trk kinases. It is a
selective, cell-permeable small molecule inhibitor with good potency both in vitro and in vivo.[1]
[20] Its dual specificity allows for the simultaneous inhibition of both kinase families. However,
when studying specific biological effects, it is recommended to use this probe in parallel with
more selective inhibitors for either DDRs (e.g., DDR1-IN-1) or Trks to dissect the individual
contributions of each kinase family.[1] A structurally similar but inactive compound, DDR-TRK-
1N, is available as a negative control.[1]

Quantitative Data: Ddr-trk-1 Inhibitory Activity

Cellular
. Potency Binding
Target IC50 (in vitro) . Reference
(NanoBRET™ Affinity (Kd)
IC50)
DDR1 9.4 nM 104 nM - [20]
DDR2 - 175 nM - [1]
TrkA - 448 nM - [1]
TrkB - 142 nM - [1]
Trk Family 18-100 nM - - [21]

Mechanism of Action of Ddr-trk-1

Ddr-trk-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within
the kinase domain of both DDR and Trk receptors. This binding prevents the phosphorylation of
the kinase and subsequent downstream signaling, thereby inhibiting the biological functions
regulated by these receptors.
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Dual Inhibitory Action of Ddr-trk-1

Conclusion

The Discoidin Domain Receptors and Tropomyosin Receptor Kinases are critical signaling

molecules involved in a wide array of physiological and pathological processes. Their

importance in diseases ranging from cancer to fibrosis and neurological disorders makes them

prime targets for therapeutic intervention. Chemical probes like Ddr-trk-1 are indispensable

tools for elucidating the complex biology of these kinases and for the initial stages of drug

discovery, enabling researchers to probe the functional consequences of their inhibition. A

thorough understanding of the core characteristics, signaling pathways, and experimental

methodologies related to DDR and Trk kinases is fundamental for advancing research and

developing novel therapies targeting these important receptor families.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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